molecular formula C24H17ClN4OS2 B4708867 S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate

S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate

Cat. No.: B4708867
M. Wt: 477.0 g/mol
InChI Key: PSQAREFSABKSEC-UHFFFAOYSA-N
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Description

“S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate” is a complex organic compound that features a combination of triazole and phenothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenothiazine moiety. Key steps might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.

    Attachment of the Phenothiazine Moiety: This step may involve nucleophilic substitution or coupling reactions to attach the phenothiazine structure to the triazole ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

“S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or phenothiazine rings, potentially leading to ring-opening or hydrogenation.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or phenothiazine derivatives.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate” would depend on its specific biological target. Generally, compounds with triazole and phenothiazine structures can:

    Inhibit Enzymes: By binding to the active site of enzymes, preventing substrate access.

    Interact with DNA: Intercalate between DNA bases, disrupting replication and transcription.

    Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Such as fluconazole, known for antifungal activity.

    Phenothiazine Derivatives: Such as chlorpromazine, used as antipsychotic agents.

Uniqueness

“S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate” is unique due to its combined triazole and phenothiazine structures, which may confer a broader range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

S-[5-(4-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl] phenothiazine-10-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4OS2/c1-2-15-28-22(16-11-13-17(25)14-12-16)26-27-23(28)32-24(30)29-18-7-3-5-9-20(18)31-21-10-6-4-8-19(21)29/h2-14H,1,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQAREFSABKSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate
Reactant of Route 2
S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate
Reactant of Route 3
S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate
Reactant of Route 4
S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate
Reactant of Route 5
S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate
Reactant of Route 6
S-[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate

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